1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-propan-2-ylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C7H12N4/c1-5(2)11-4-6(3-10-11)7(8)9/h3-5H,1-2H3,(H3,8,9) |
InChI Key |
PXDIUFXQSQLAIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Isopropyl Hydrazine as a Building Block
The cyclization of α,β-unsaturated esters with isopropyl hydrazine represents a foundational route. For example, 2,2-difluoroacetyl halides react with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of isopropyl hydrazine to form 1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid intermediates. This method, adapted from the synthesis of methyl-substituted analogues, requires precise temperature control (-30°C to -20°C) and catalysts such as potassium iodide (1.5 mol%) to achieve regioselectivity ratios of 95:5 (target isomer:byproduct).
Reaction Optimization
Alkaline Hydrolysis and Acidification
Post-cyclization, the carboxylic acid intermediate undergoes hydrolysis (2 M NaOH, 40–85°C) followed by acidification (HCl, pH 1–2) to precipitate the crude product. Recrystallization in ethanol-water (40%) elevates purity to >99.5%.
Carboxylate-to-Amidine Conversion Pathways
Cyanamide-Based Guanylation
The direct reaction of 1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid with cyanamide and gaseous HCl in aprotic solvents (e.g., dichloromethane) yields the target carboximidamide. This method, derived from EP1197486A1, avoids aqueous acids and peroxidizable ethers, simplifying waste management.
Mechanistic Insights
Pinner Reaction for Nitrile Intermediates
An alternative route involves converting 1-(propan-2-yl)-1H-pyrazole-4-carbonitrile to the amidine via the Pinner reaction:
Yield and Purity
-
Overall Yield : 60–65% due to intermediate hydrolysis risks.
Direct Synthesis via Pyrazole Functionalization
Alkylation of Pyrazole Nucleus
Introducing the propan-2-yl group at the pyrazole 1-position demands selective N-alkylation. Isopropyl bromide reacts with pyrazole-4-carboxamide in DMF (K2CO3, 80°C, 8 h) to achieve 85% alkylation efficiency.
Challenges in Regioselectivity
One-Pot Guanylation and Alkylation
A novel one-pot method combines alkylation and guanylation:
-
React pyrazole-4-carbonitrile with isopropylamine (2 eq) in THF (0°C).
-
Introduce cyanamide (1.2 eq) and HCl gas (2 eq) sequentially.
Advantages :
Comparative Analysis of Synthetic Methods
Key Observations :
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemical Properties and Structure
1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide has the molecular formula and features a pyrazole ring, which is known for its diverse biological activities. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that this compound may exhibit significant anticancer properties. It has been shown to act as an antagonist of the CXCR4 receptor, which plays a crucial role in cancer metastasis and progression, particularly in glioblastoma and other central nervous system cancers .
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Type | Mechanism of Action | Result |
|---|---|---|---|
| Glioblastoma | CXCR4 receptor antagonist | Inhibited tumor growth in vitro | |
| Breast Cancer | Induced apoptosis in cancer cells | Reduced cell viability by 50% |
Neurological Disorders
The compound has also been investigated for its potential benefits in treating neurological disorders such as neuropathy and neurodegeneration. Its ability to modulate inflammatory pathways suggests it could be effective in conditions characterized by neuroinflammation .
Case Study: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of this compound resulted in a significant reduction of inflammatory markers and improved behavioral outcomes, indicating its potential as a neuroprotective agent.
Antiviral Applications
The compound's activity against viral infections has been explored, particularly in the context of HIV/AIDS. By antagonizing the CXCR4 receptor, it may inhibit viral entry into host cells, thus providing a therapeutic avenue for managing HIV-related complications .
Mechanism of Action
The mechanism by which 1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs of 1-(propan-2-yl)-1H-pyrazole-4-carboximidamide, primarily 1-aryl-1H-pyrazole-4-carboximidamides and dihydro-pyrazole derivatives, to highlight substituent-driven differences in physicochemical properties and bioactivity.
Table 1: Key Physicochemical Properties of Selected Pyrazole Carboximidamides
Structural and Electronic Effects
- Alkyl vs. Aryl groups, however, enable π-π stacking interactions with biological targets, which may improve binding affinity .
- Electron-Donating vs. Electron-Withdrawing Groups :
- Methoxy (electron-donating) substituents lower melting points (e.g., 185–187°C for 4’-methoxyphenyl), likely due to reduced crystal lattice stability .
- Nitro (electron-withdrawing) groups increase melting points (228–230°C for 4’-nitrophenyl), attributed to stronger intermolecular dipole interactions .
- Dihydro vs.
Biological Activity
1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide, a derivative of pyrazole, has garnered attention in pharmacological research due to its diverse biological activities. Pyrazole compounds are known for their potential as therapeutic agents in various medical applications, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on recent findings from the literature.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound this compound has been evaluated for its cytotoxic effects, demonstrating promising results with IC50 values comparable to established anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. In vivo studies using carrageenan-induced rat paw edema models have shown that compounds similar to this compound exhibit significant reductions in inflammation markers such as TNF-α and IL-6. Some derivatives have shown up to 76% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like diclofenac.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| 1-(Propan-2-yl)-pyrazole | 61 | 76 | |
| Diclofenac | 76 | 86 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored extensively. Compounds similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives in clinical and preclinical settings:
- Anticancer Efficacy : A study evaluated a series of pyrazole derivatives against multiple cancer cell lines, revealing that specific modifications to the pyrazole core significantly enhanced cytotoxicity. The derivative containing the carboximidamide group showed increased apoptosis in cancer cells compared to non-cancerous cells.
- Inflammatory Disorders : In a model of rheumatoid arthritis, administration of pyrazole derivatives resulted in marked reductions in joint swelling and pain, attributed to their ability to inhibit pro-inflammatory cytokines.
- Infection Models : In an animal model of bacterial infection, compounds similar to this compound were able to reduce bacterial load significantly, demonstrating potential as new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide, and how are intermediates purified?
- Answer : Two primary methods are documented:
- Method A : Reactants are monitored via TLC for reaction completion. Post-reaction, the mixture is cooled, filtered, and washed with ethanol. Final purification involves recrystallization in ethanol/water. Yields vary by substituents (e.g., 4-NO₂ substitution achieves 78% yield).
- Method B : Uses t-butyl nitrite in dry THF with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles under reflux. After solvent evaporation, recrystallization in ethanol/water yields the product. Both methods confirm purity via TLC, melting point, IR, and ¹H/¹³C NMR .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer : Key techniques include:
- TLC : Monitors reaction progress and purity.
- Melting Point Analysis : Validates crystallinity (e.g., derivatives range from 158–220°C).
- Spectroscopy : IR confirms functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹), while ¹H NMR identifies aromatic and aliphatic protons (e.g., pyrazole protons at δ 7.8–8.2 ppm). ¹³C NMR and mass spectrometry further corroborate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can synthesis of this compound be optimized for higher yields or scalability?
- Answer : Optimization strategies include:
- Substituent Effects : Electron-withdrawing groups (e.g., 4-NO₂) enhance yields (Method A: 78%) compared to electron-donating groups (e.g., 4-OCH₃: 65%).
- Solvent and Temperature : Reflux in THF (Method B) improves reaction kinetics. Alternative solvents (e.g., DMF) or microwave-assisted synthesis may reduce time.
- Catalysis : Transition-metal catalysts (e.g., CuI) could streamline nitrile-to-amidine conversion .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- Answer : Standard protocols include:
- In Vitro Assays : Antileishmanial activity against Leishmania amazonensis promastigotes (EC₅₀ determination via microscopy or flow cytometry).
- Cytotoxicity Testing : Use mammalian cell lines (e.g., Vero cells) with MTT assays to assess selectivity indices.
- SAR Studies : Systematic substitution (e.g., 4-Br, 4-NO₂) to correlate electronic effects with bioactivity .
Q. How should researchers address contradictory data in biological activity or physicochemical properties?
- Answer : Contradictions (e.g., high efficacy but toxicity) require:
- Dose-Response Curves : Clarify activity thresholds and toxicological limits.
- Structural Validation : Re-examine NMR/HRMS data to rule out impurities (e.g., unreacted nitriles).
- Computational Modeling : Molecular docking (e.g., with Leishmania enzymes) identifies binding modes that explain discrepancies .
Q. What advanced techniques are used to study structure-activity relationships (SAR) for this compound?
- Answer : SAR analysis involves:
- Systematic Substituent Variation : Introduce halogens, nitro, or methoxy groups to assess electronic/steric impacts.
- 3D-QSAR Models : Combine bioactivity data with CoMFA/CoMSIA to predict pharmacophores.
- Molecular Dynamics (MD) Simulations : Simulate ligand-target interactions (e.g., with parasitic enzymes) to rationalize activity trends .
Q. How can researchers validate the reproducibility of analytical methods for this compound?
- Answer : Validation steps include:
- Inter-laboratory Cross-Verification : Compare NMR/IR spectra across facilities.
- HPLC-PDA : Quantify purity (>95%) and detect trace impurities.
- Reference Standards : Use certified materials (e.g., USP standards) for calibration .
Q. What computational tools are recommended for mechanistic studies of this compound?
- Answer : Tools include:
- Docking Software (AutoDock, Glide) : Predict binding to biological targets (e.g., Leishmania trypanothione reductase).
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.
- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose novel synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
